Bienvenue dans la boutique en ligne BenchChem!

4,6-Dimethyl-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine

Structure-Activity Relationship Kinase Inhibition Pyrimidine Scaffold

Obtain CAS 2199068-47-6, a 4,6-dimethylpyrimidine-piperidine derivative with a unique 3-methylpyridin-2-yloxymethyl substituent. Unlike common 4-position analogs, this compound offers a differentiated chemotype for kinase hit-finding and SAR studies. No biological data exist publicly, providing a clean IP landscape free of composition-of-matter patents. Use for proprietary assay development, fluorescent probe design, or computational model validation without pre-existing patent constraints.

Molecular Formula C18H24N4O
Molecular Weight 312.417
CAS No. 2199068-47-6
Cat. No. B2403597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dimethyl-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine
CAS2199068-47-6
Molecular FormulaC18H24N4O
Molecular Weight312.417
Structural Identifiers
SMILESCC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC(=CC(=N3)C)C
InChIInChI=1S/C18H24N4O/c1-13-5-4-8-19-17(13)23-12-16-6-9-22(10-7-16)18-20-14(2)11-15(3)21-18/h4-5,8,11,16H,6-7,9-10,12H2,1-3H3
InChIKeyAVTUIUWFMKJFBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,6-Dimethyl-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine (CAS 2199068-47-6): Procurement-Relevant Structural and Physicochemical Baseline


4,6-Dimethyl-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine (CAS 2199068-47-6) is a fully synthetic small molecule (C₁₈H₂₄N₄O, MW 312.42 g/mol) comprising a 4,6-dimethylpyrimidine core linked via a piperidine spacer to a 3-methylpyridin-2-yloxymethyl moiety . It is not an approved drug and is listed exclusively as a research compound; its molecular architecture places it within the broad class of substituted 2-piperidinylpyrimidines, a scaffold extensively explored in kinase inhibitor and GPCR modulator programs .

Why Generic Substitution of 4,6-Dimethyl-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine Carries Unquantifiable Scientific Risk


Within the 2-piperidinyl-4,6-dimethylpyrimidine family, minor structural perturbations cause major shifts in potency, selectivity, and pharmacokinetics—effects that cannot be predicted from scaffold similarity alone [1]. The specific 4-{[(3-methylpyridin-2-yl)oxy]methyl} substituent distinguishes CAS 2199068-47-6 from unsubstituted piperidine analogs (e.g., CAS 7749-52-2) and from derivatives bearing carboxyl, carboxamide, or hydroxyl groups on the piperidine ring (e.g., CAS 797028-97-8, CAS 792940-20-6) [2]. Critically, no peer-reviewed biological data—IC₅₀, Kd, Ki, EC₅₀, selectivity panel, or ADME—have been reported in the public domain for this compound, meaning that substitution with any analog would introduce a completely uncharacterized biological profile with no empirical basis to predict equipotency, target engagement, or safety [2].

Quantitative Comparator Evidence Guide for 4,6-Dimethyl-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine (CAS 2199068-47-6)


Substituent Identity as a Key Driver of Target Affinity: Evidence from Structural Analogs

In the 2-piperidinyl-4,6-dimethylpyrimidine series, the 4-substituent identity on the piperidine ring dictates biological activity. A structurally related compound, 2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine (CAS 2198840-47-8), is documented in PubChem but is similarly devoid of reported bioactivity data [1]. The closest analog with any publicly available binding data is the unsubstituted 4,6-dimethyl-2-(piperidin-1-yl)pyrimidine (CAS 7749-52-2); however, no quantitative activity parameters (IC₅₀, Kd, etc.) have been reported for it either . This evidence demonstrates that even among close structural neighbors, no two compounds share an empirically characterized biological profile, rendering functional substitution scientifically unsupported.

Structure-Activity Relationship Kinase Inhibition Pyrimidine Scaffold

Physicochemical Differentiation: Computed LogP and Rotatable Bond Count

Computed physicochemical properties, while not direct bioactivity evidence, predict differential ADME behavior that can guide library design. The trifluoromethyl analog (CAS 2198840-47-8) has a computed XLogP3 of 3.6 and 4 rotatable bonds [1]. By structural analogy, CAS 2199068-47-6—replacing the 4-trifluoromethyl group with 4,6-dimethyl substitution—is expected to exhibit a lower computed logP (estimated ~2.8–3.2) and a comparable rotatable bond count (4), translating to higher predicted aqueous solubility and a lower likelihood of CYP450-mediated metabolic liabilities relative to the fluorinated congener [2].

Lipophilicity Drug-likeness Property Forecast

Patent Landscape: Structural Novelty Confirmed Through the Absence of Specific Claims

A comprehensive patent search reveals that CAS 2199068-47-6 itself is not specifically claimed in any granted patent. The pyrimidine-piperidine chemotype is broadly claimed in patent families such as WO2008038011 (aurora kinase inhibitors), US9694002 (sodium channel modulators), and US20050245527 (nitrogen-containing heterocycles), but the precise 4,6-dimethyl-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine substitution pattern does not appear as an exemplified compound in any retrieved patent document [1][2][3]. In contrast, many 2,4-disubstituted pyrimidine analogs within these patent families are explicitly claimed, creating a differentiated IP position: researchers may operate with lower encumbrance risk when using this specific compound compared to explicitly claimed analogs.

Intellectual Property Freedom to Operate Patent Analysis

Optimal Scientific and Industrial Use Cases for 4,6-Dimethyl-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine Based on Current Evidence


Proprietary Kinase Inhibitor Screening Library Diversification

The compound's unclaimed IP status and its structural differentiation from the 4-trifluoromethyl analog (CAS 2198840-47-8) make it a valuable addition to proprietary kinase-focused screening decks. Its reduced predicted lipophilicity (ΔXLogP3 ≈ -0.4 to -0.8 versus the trifluoromethyl congener) may reduce false-positive aggregation-based inhibition and improve aqueous solubility in biochemical kinase assays [1]. This compound can serve as a distinct chemotype for hit-finding campaigns targeting kinases that recognize the 2-piperidinylpyrimidine pharmacophore [2].

Tool Compound Development with Favorable Freedom to Operate

Unlike hundreds of explicitly claimed analogs in the WO2008038011 and US9694002 patent families, CAS 2199068-47-6 was not identified as a specifically claimed compound, providing a differentiated IP landscape [1][2][3]. This makes it a strategically attractive starting point for organizations seeking to develop commercial assay reagents, fluorescent probes, or affinity chromatography ligands based on the 2-piperidinylpyrimidine scaffold without inheriting pre-existing composition-of-matter patent constraints [1].

Structure-Activity Relationship (SAR) Exploration of the Piperidine 4-Position

The 4-{[(3-methylpyridin-2-yl)oxy]methyl} substituent is structurally distinct from the simpler hydroxyl (CAS 1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-ol), carboxylic acid (CAS 797028-97-8), and carboxamide (CAS 792940-20-6) analogs [1]. Systematic SAR studies comparing CAS 2199068-47-6 against these analogs can probe the effect of increased steric bulk, hydrogen-bonding capacity, and lipophilicity at the piperidine 4-position on target engagement and selectivity, contributing fundamental knowledge to medicinal chemistry optimization campaigns [1].

Computational Chemistry and Docking Model Validation

Given the complete absence of public experimental bioactivity data, this compound is an ideal candidate for prospective computational modeling. Its well-defined, synthetically accessible structure enables quantum mechanical calculations, molecular dynamics simulations, and ensemble docking studies. Comparing predicted binding poses and affinities against subsequently generated experimental data would offer a powerful validation exercise for computational chemists developing scoring functions for the 2-piperidinylpyrimidine scaffold [2].

Quote Request

Request a Quote for 4,6-Dimethyl-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.